molecular formula C16H16NO5P B11567853 N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide

N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide

Cat. No.: B11567853
M. Wt: 333.27 g/mol
InChI Key: FOGSRRZQBSHIPD-UHFFFAOYSA-N
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Description

N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide is a complex organic compound with a unique structure that includes a benzodioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, which is used to form the key intermediate. This reaction is carried out under basic or neutral conditions to achieve a good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide is unique due to its benzodioxaphosphepin ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16NO5P

Molecular Weight

333.27 g/mol

IUPAC Name

N-[2-[(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)oxy]phenyl]acetamide

InChI

InChI=1S/C16H16NO5P/c1-12(18)17-13-6-2-3-7-14(13)22-23(19)10-20-15-8-4-5-9-16(15)21-11-23/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

FOGSRRZQBSHIPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OP2(=O)COC3=CC=CC=C3OC2

Origin of Product

United States

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